3,4-Diethoxy-5-iodobenzaldehyde
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Overview
Description
3,4-Diethoxy-5-iodobenzaldehyde: is an aromatic compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 g/mol . It is characterized by the presence of two ethoxy groups and an iodine atom attached to a benzaldehyde core. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diethoxy-5-iodobenzaldehyde can be synthesized from 3,4-dihydroxy-5-iodobenzaldehyde through a two-step reaction . The first step involves the reaction of 3,4-dihydroxy-5-iodobenzaldehyde with 1,8-diazabicyclo[5.4.0]undec-7-ene in N,N-dimethylformamide at room temperature under an inert atmosphere for approximately 35 minutes. The second step involves the addition of ethyl iodide to the reaction mixture, which is then stirred at room temperature for an additional 30 minutes under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxy-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzaldehydes.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
3,4-Diethoxy-5-iodobenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential in drug development and as a building block for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diethoxy-5-iodobenzaldehyde depends on its specific application. In general, it interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, affecting their activity. The ethoxy groups and iodine atom can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 3,4-Dihydroxy-5-iodobenzaldehyde
- 3,4-Dimethoxy-5-iodobenzaldehyde
- 3,4-Diethoxybenzaldehyde
Comparison: 3,4-Diethoxy-5-iodobenzaldehyde is unique due to the presence of both ethoxy groups and an iodine atom on the benzaldehyde core. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological targets .
Properties
IUPAC Name |
3,4-diethoxy-5-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDCZHAXXAXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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